Ethacrynic dimer acid
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Overview
Description
Ethacrynic dimer acid is a derivative of ethacrynic acid, which is a loop diuretic commonly used to treat high blood pressure and edema caused by diseases such as congestive heart failure, liver failure, and kidney failure . This compound retains many of the pharmacological properties of ethacrynic acid but has been modified to enhance its stability and efficacy in various applications.
Preparation Methods
The synthesis of ethacrynic dimer acid typically involves the reaction of ethacrynic acid with specific reagents under controlled conditions. One common method includes the reaction of 4-butyryl-2,3-dichloro-phenoxy acetic acid with dimethylamine or its salt to obtain an intermediate compound, which is then hydrolyzed and acidified to yield ethacrynic acid . This process can be further modified to produce this compound by introducing additional steps that promote dimerization.
Chemical Reactions Analysis
Ethacrynic dimer acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium bicarbonate, hydrochloric acid, and t-butylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce reduced derivatives.
Scientific Research Applications
Ethacrynic dimer acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology and medicine, it has been explored for its potential as an anticancer agent due to its ability to inhibit key enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ethacrynic dimer acid involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) present in the thick ascending loop of Henle . This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in increased urinary output and reduction in extracellular fluid. The compound also affects various molecular targets and pathways, including glutathione reductase and detoxification gene expression, leading to increased cellular oxidative stress .
Comparison with Similar Compounds
Ethacrynic dimer acid is unique compared to other similar compounds due to its enhanced stability and efficacy. Similar compounds include other loop diuretics such as furosemide and bumetanide, which also inhibit the Na-K-2Cl cotransporter but differ in their chemical structure and pharmacokinetic properties . Unlike this compound, these compounds may have different side effect profiles and dosing requirements.
Properties
CAS No. |
71545-13-6 |
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Molecular Formula |
C25H24Cl4O8 |
Molecular Weight |
594.3 g/mol |
IUPAC Name |
2-[4-[4-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2-ethylhexanoyl]-2,3-dichlorophenoxy]acetic acid |
InChI |
InChI=1S/C25H24Cl4O8/c1-3-12(24(34)14-5-7-16(22(28)20(14)26)36-10-18(30)31)9-13(4-2)25(35)15-6-8-17(23(29)21(15)27)37-11-19(32)33/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,30,31)(H,32,33) |
InChI Key |
NFRXOQLTBCBALR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CC)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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